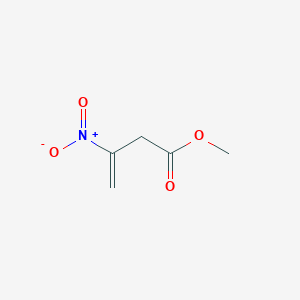

Methyl 3-nitro-but-3-enoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO4 |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

methyl 3-nitrobut-3-enoate |

InChI |

InChI=1S/C5H7NO4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3 |

InChI Key |

VMHOQRYWTPWWEG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=C)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Nitro but 3 Enoate and Its Structural Analogs

Direct Functionalization Strategies for Olefinic Systems

Direct functionalization of a pre-existing olefinic framework represents a straightforward approach to introduce the nitro group. This typically involves the nitration of unsaturated esters.

Nitration of Methyl But-3-enoate Precursors and Related Unsaturated Esters

The direct nitration of unsaturated esters like methyl but-3-enoate is a method to introduce a nitro group onto the alkene. Various nitrating agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and outcomes. Common nitrating agents include nitric acid, nitronium tetrafluoroborate, and nitrogen dioxide. The reaction involves the electrophilic addition of a nitronium ion (NO₂⁺) or a nitro radical (•NO₂) to the double bond.

For instance, the nitration of α,β-unsaturated esters with nitronium tetrafluoroborate can lead to the formation of nitroalkenes. The reaction proceeds through an intermediate that can be influenced by the substrate's electronic properties. While specific literature on the direct nitration of methyl but-3-enoate to yield methyl 3-nitro-but-3-enoate is not extensively detailed, the principles of alkene nitration are applicable. The general transformation can be represented as follows:

General Reaction Scheme for Alkene Nitration:

The success of this direct approach is often hampered by challenges in controlling regioselectivity and the potential for side reactions, such as the formation of nitronitrates or dinitro compounds.

Mechanistic Investigations of Regio- and Chemoselective Nitration Processes on Alkenes

The nitration of alkenes can proceed through either an ionic or a radical mechanism, which dictates the regioselectivity and chemoselectivity of the reaction.

Ionic Mechanism: In the presence of strong acids like sulfuric acid, nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the nucleophilic π-bond of the alkene. This leads to the formation of a carbocation intermediate. The position of the nitro group is determined by the stability of this carbocation. For an unsymmetrical alkene, the addition will follow Markovnikov's rule, where the nitro group attaches to the carbon atom that can best stabilize a positive charge. However, in the case of α,β-unsaturated esters, the electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack and influences the regiochemical outcome.

Radical Mechanism: Nitration can also occur via a radical pathway, for example, when using nitrogen dioxide (NO₂) or certain metal nitrates. In this mechanism, a nitro radical (•NO₂) adds to the double bond to form a carbon-centered radical intermediate. The regioselectivity is governed by the stability of the resulting radical. This pathway can sometimes offer different selectivity compared to the ionic mechanism and may be more suitable for certain substrates. The regioselective addition of a radical to a nitroalkene typically affords a benzylic radical, which can then eliminate a nitro radical to yield the final unsaturated product rsc.org.

The choice between these mechanistic pathways is influenced by the nitrating agent, reaction conditions (such as temperature and solvent), and the structure of the alkene substrate.

Elimination-Based Approaches for Conjugated Nitroalkene Formation

Elimination reactions provide a powerful and widely used strategy for the synthesis of conjugated nitroalkenes from saturated precursors.

Dehydrohalogenation Routes for the Synthesis of Nitro-Substituted Esters

Dehydrohalogenation is a classic method for creating carbon-carbon double bonds. In the context of synthesizing nitro-substituted esters, this involves the elimination of a hydrogen halide (HX) from a β-halo nitroester. The starting β-halo nitroester can be prepared by the addition of a hypohalite and dinitrogen tetroxide to an α,β-unsaturated ester or by the halo-nitration of an alkene.

The elimination step is typically promoted by a base. The regioselectivity of the elimination is governed by Zaitsev's or Hofmann's rule, depending on the steric hindrance of the substrate and the base used. For the synthesis of conjugated nitroalkenes, the abstraction of the proton alpha to the nitro group is facilitated by its acidity, leading to the formation of the desired α,β-unsaturated nitro compound.

General Reaction Scheme for Dehydrohalogenation:

For example, the elimination of HCl from methyl 3-nitro-2-chloronitroprop-1-enoate has been reported as a method for preparing a conjugated nitroalkene sci-rad.com.

Elucidation of Other Elimination Protocols (e.g., Carboxylic Acid Extrusion)

Besides dehydrohalogenation, other elimination methods are also effective for the synthesis of conjugated nitroalkenes. One of the most universal methodologies is the extrusion of small molecules, such as carboxylic acids, from saturated nitro-compounds researchgate.net.

The elimination of a carboxylic acid from a β-nitro carboxylic acid derivative (a process sometimes referred to as decarboxylative elimination) can yield a nitroalkene. This approach is particularly useful as the required precursors can often be synthesized from readily available starting materials. For instance, nitro-alkyl carboxylates can be prepared from the corresponding nitro-alcohol and can subsequently undergo elimination to form the nitroalkene.

The thermolysis of 2-benzoyloxy-1-phenyl-1-nitroethane, for example, leads to the formation of 1-phenyl-1-nitroethene through the elimination of benzoic acid researchgate.net. Similarly, the decomposition of the phthalic ester of 2-nitroethanol yields nitroethene researchgate.net. These transformations can proceed through a concerted "pericyclic" mechanism or a stepwise E1cb mechanism, especially in the presence of a base sci-rad.com.

Condensation and Olefination Methods for α,β-Unsaturated Nitro Ester Synthesis

Condensation and olefination reactions are cornerstone strategies in organic synthesis for the formation of carbon-carbon double bonds and are readily adaptable for the preparation of α,β-unsaturated nitro esters.

The Henry reaction , or nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone synarchive.comwikipedia.orgorganic-chemistry.org. The initial product is a β-nitro alcohol, which can then be dehydrated to afford a nitroalkene. This dehydration step is often spontaneous or can be promoted by acidic or basic conditions. When an α-nitro ester is used as the nitroalkane component, this reaction provides a direct route to α,β-unsaturated β-substituted-α-nitro esters.

Henry Reaction Followed by Dehydration:

| Reactant 1 | Reactant 2 | Base | Intermediate | Product |

|---|---|---|---|---|

| R-CHO | CH₃NO₂ | Et₃N | R-CH(OH)-CH₂NO₂ | R-CH=CHNO₂ |

The Knoevenagel condensation is another valuable method, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base wikipedia.orgpurechemistry.org. Compounds such as ethyl nitroacetate can serve as the active methylene component, reacting with an aldehyde to form an α,β-unsaturated nitro ester after dehydration of the initial adduct.

Olefination reactions , such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction , are also powerful tools for the synthesis of α,β-unsaturated esters and can be applied to the synthesis of their nitro-substituted analogs organic-chemistry.orgrsc.orgresearchgate.netwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org.

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. By using a phosphorane bearing an ester and a nitro group, one could, in principle, construct the desired α,β-unsaturated nitro ester.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate carbanion. The HWE reaction is often preferred for the synthesis of α,β-unsaturated esters as it typically provides the (E)-isomer with high stereoselectivity and the byproducts are water-soluble, facilitating purification rsc.org. The reaction of an aldehyde with a phosphonate reagent containing both an ester and a nitro group at the α-position would lead to the formation of an α,β-unsaturated α-nitro ester.

Comparison of Olefination Reactions:

| Reaction | Reagent | Carbonyl Substrate | Key Features |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide | Aldehyde or Ketone | Forms C=C bond; stereoselectivity can vary. |

These condensation and olefination methodologies provide a high degree of flexibility and control over the structure of the resulting α,β-unsaturated nitro ester, making them indispensable tools in modern organic synthesis.

Application of Knoevenagel and Horner-Wadsworth-Emmons Condensations for Analogous Structures

The construction of α,β-unsaturated systems, central to the structure of this compound, is frequently accomplished through classic condensation reactions. The Knoevenagel and Horner-Wadsworth-Emmons (HWE) reactions are powerful methodologies for forming carbon-carbon double bonds, particularly for structures bearing activating groups like nitro and ester functionalities.

The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base such as an amine. nih.govbohrium.com The active methylene component is characterized by a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z'), which sufficiently acidify the protons for deprotonation by a mild base. nih.gov For the synthesis of nitroalkene structures analogous to this compound, nitromethane (Z = NO₂, Z' = H) can serve as the active hydrogen component. nih.gov The reaction proceeds via nucleophilic addition of the resulting carbanion to the carbonyl, followed by a dehydration step to yield the α,β-unsaturated product. bohrium.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction that employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an alkene with high stereoselectivity. acs.orgic.ac.uk This method is particularly advantageous for preparing α,β-unsaturated esters, making it highly relevant for the synthesis of butenoate scaffolds. wikipedia.org In contrast to the Wittig reaction, the HWE reaction generally favors the formation of (E)-alkenes, especially when the phosphonate is stabilized with an electron-withdrawing group like an ester. acs.orgadichemistry.com Another significant advantage is that the byproduct is a water-soluble dialkylphosphate salt, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. acs.org

Below is a table summarizing the key features of these two reactions for synthesizing analogous structures.

| Feature | Knoevenagel Condensation | Horner-Wadsworth-Emmons (HWE) Reaction |

| Carbonyl Reactant | Aldehyde or Ketone | Aldehyde or Ketone |

| Nucleophile | Active Methylene Compound (e.g., CH₂(NO₂)(CO₂Me)) | Phosphonate-stabilized Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Me) |

| Catalyst/Base | Weakly basic amine (e.g., Piperidine) | Strong base (e.g., NaH, NaOEt) |

| Typical Product | α,β-unsaturated compound | Predominantly (E)-alkene |

| Key Byproduct | Water | Water-soluble dialkylphosphate |

Stereocontrolled Wittig Reactions in the Construction of Butenoate Scaffolds

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes and ketones into alkenes via the reaction with a phosphonium ylide (a Wittig reagent). wikipedia.orgnih.gov The stereochemical outcome of the reaction is highly dependent on the nature of the ylide, which provides a powerful tool for controlling the geometry of the resulting double bond in butenoate scaffolds. organic-chemistry.org

Wittig ylides are generally classified based on the substituents attached to the carbanionic center. For the construction of butenoates, a "stabilized ylide" is required, where the negative charge is delocalized by an electron-withdrawing group such as an ester. adichemistry.com

Stabilized Ylides : These ylides, such as (Triphenylphosphoranylidene)acetic acid methyl ester (Ph₃P=CHCO₂Me), are less reactive and their reactions are typically reversible. This allows for equilibration to a more thermodynamically stable intermediate, leading to the predominant formation of the (E)-alkene . acs.orgadichemistry.comorganic-chemistry.org The high E-selectivity is also influenced by dipole-dipole interactions between the ylide and the carbonyl reactant in the transition state. nih.gov

Non-stabilized Ylides : In contrast, ylides bearing simple alkyl groups (e.g., Ph₃P=CHCH₃) are highly reactive. The reaction is kinetically controlled and proceeds through a less sterically hindered transition state to give the (Z)-alkene as the major product. wikipedia.orgorganic-chemistry.org

For instances where the (Z)-isomer of a butenoate is desired, the standard Wittig or HWE reactions are often suboptimal. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction provides a highly effective solution. bohrium.comresearchgate.net This method utilizes phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) groups. The increased electrophilicity of the phosphorus atom accelerates the collapse of the oxaphosphetane intermediate, favoring the kinetic product and leading to excellent Z-selectivity. bohrium.com The reaction is typically run at low temperatures (-78 °C) with a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. bohrium.com

The table below outlines the stereochemical control in Wittig and related reactions for butenoate synthesis.

| Reagent Type | Ylide/Phosphonate Substituent (R) | Typical Selectivity | Method |

| Stabilized Ylide | -CO₂Me, -CN, -COR | (E)-Alkene | Standard Wittig Reaction |

| Non-stabilized Ylide | -Alkyl, -H | (Z)-Alkene | Standard Wittig Reaction |

| Still-Gennari Phosphonate | -CO₂Me (with (CF₃CH₂O)₂P(O) group) | (Z)-Alkene | Still-Gennari Modification (HWE) |

Strategic Derivatization from Precursors Bearing the Butenoate Framework

An alternative synthetic strategy involves the formation of the core butenoate structure first, followed by the introduction of the nitro group at the C-3 position. This approach leverages the electrophilic nature of the β-carbon in α,β-unsaturated ester systems. The primary method for such a transformation is the conjugate addition, or Michael addition, reaction. masterorganicchemistry.com

In this process, a suitable nucleophile adds to the C=C double bond of the enoate system at the β-position (C-3), which bears a partial positive charge due to resonance with the ester carbonyl. masterorganicchemistry.com To install a nitro group, a nucleophilic source of "NO₂" is required. While various nitrogen-based nucleophiles are used in conjugate additions, the direct addition of a nitrite ion (NO₂⁻) can be employed.

The general mechanism proceeds as follows:

A precursor such as Methyl but-2-enoate (methyl crotonate) is treated with a nitrite salt (e.g., sodium nitrite).

The nitrite ion acts as a nucleophile, attacking the electrophilic β-carbon of the butenoate.

This addition breaks the π-bond, generating an enolate intermediate where the negative charge is stabilized by the adjacent ester group.

Subsequent protonation of the enolate at the α-carbon yields the β-nitro ester product.

This strategy is part of a broader class of reactions where various nucleophiles, including amines, thiols, and carbanions, are added to α,β-unsaturated systems to build molecular complexity. masterorganicchemistry.comorganic-chemistry.org The success of the reaction depends on the reactivity of the specific butenoate precursor and the chosen reaction conditions. Molecules like β-nitroacrylates are themselves valuable building blocks for further synthesis, such as in the preparation of indole derivatives. researchgate.netresearchgate.net

Elucidation of Reactivity Patterns and Molecular Mechanisms of Methyl 3 Nitro but 3 Enoate

Nucleophilic Addition Reactions

The electron-deficient double bond in methyl 3-nitro-but-3-enoate makes it an excellent substrate for nucleophilic addition reactions. The strong electron-withdrawing capacity of the nitro group, in particular, polarizes the π-system, creating a partial positive charge on the carbon atom beta to the nitro group and facilitating attack by nucleophiles.

Exploration of Michael-Type Additions to the Electron-Deficient Alkene System

This compound readily undergoes Michael-type additions, a class of conjugate additions, with a wide range of soft nucleophiles. adichemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The driving force for this reaction is the formation of a resonance-stabilized carbanion intermediate after the initial nucleophilic attack.

Nitroalkanes, in the presence of a base, serve as excellent Michael donors. sctunisie.org For instance, the addition of nitromethane to an activated alkene like this compound would proceed via the formation of a nitronate anion, which then attacks the β-carbon of the nitroalkene.

Common nucleophiles employed in Michael additions with nitroalkenes include:

Carbon nucleophiles: Enolates derived from 1,3-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), organocuprates, and enamines. adichemistry.com

Heteroatom nucleophiles: Amines, thiols, and phosphines.

The general mechanism involves the reversible formation of a resonance-stabilized enolate or equivalent nucleophile, which then adds to the β-carbon of the nitroalkene. Subsequent protonation of the resulting nitronate intermediate yields the final adduct.

Table 1: Examples of Michael-Type Additions to Nitroalkenes

| Nucleophile (Michael Donor) | Michael Acceptor | Product | Catalyst/Conditions |

|---|---|---|---|

| Diethyl malonate | Methyl vinyl ketone | 1,5-dicarbonyl compound | Base (e.g., NaOEt) |

| Ethyl acetoacetate | Mesityl oxide | 5-Oxocarboxylic acid | Base (e.g., NaOEt) |

| Nitromethane | Acrylonitrile | Adduct with multiple additions | Base (e.g., NaOH) |

| Enamine (from cyclohexanone and pyrrolidine) | Methyl vinyl ketone | Stork-Enamine adduct | - |

This table presents illustrative examples of Michael additions with various donors and acceptors to showcase the versatility of the reaction.

Factors Governing Regioselectivity and Diastereoselectivity in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is primarily governed by electronic factors. The pronounced electrophilicity of the β-carbon, due to the conjugate electron-withdrawing effects of both the nitro and the methyl ester groups, directs nucleophiles to this position. This is a classic example of a polar reaction where the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the alkene dictates the site of attack.

Diastereoselectivity becomes a key consideration when the nucleophile or the substrate is chiral, or when the addition creates new stereocenters. In the Michael addition of aldehydes to nitroalkenes, for instance, the use of chiral organocatalysts like diphenylprolinol silyl ether can induce high levels of diastereoselectivity and enantioselectivity. ethz.ch The stereochemical outcome is often influenced by the transition state geometry, which seeks to minimize steric interactions and maximize favorable secondary orbital interactions. Factors that can influence diastereoselectivity include:

The nature of the nucleophile and substrate: Bulky reactants can lead to higher stereocontrol.

Reaction conditions: Temperature, solvent, and the presence of additives or catalysts can significantly impact the diastereomeric ratio. nih.gov For example, dilution of the reaction mixture has been shown to improve diastereoselectivity in certain Michael additions. nih.gov

Catalyst control: Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, directing the nucleophilic attack to one face of the molecule over the other. organic-chemistry.org

Internal hydrogen bonding: In some cases, internal hydrogen bonding within the nitroalkane tautomer can be a major factor in controlling diastereoselectivity. nih.gov

Cycloaddition Chemistry

The electron-deficient double bond of this compound also makes it a potent component in cycloaddition reactions. These reactions are of immense synthetic utility as they allow for the rapid construction of cyclic and heterocyclic ring systems with a high degree of stereocontrol.

Investigation of Diels-Alder Reactions with this compound as a Dienophile or Heterodiene

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Due to its electron-deficient nature, this compound is an excellent dienophile. The electron-withdrawing nitro and ester groups lower the energy of the LUMO of the alkene, facilitating the interaction with the HOMO of the diene. libretexts.org This leads to an accelerated reaction rate compared to unactivated alkenes. masterorganicchemistry.com

As a Dienophile: In a typical Diels-Alder reaction, this compound would react with an electron-rich diene. For example, its reaction with 2,3-dimethyl-1,3-butadiene would yield a substituted cyclohexene. The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic and steric properties of the substituents on both the diene and the dienophile.

As a Heterodiene: While less common, conjugated nitroalkenes can also function as heterodienes in inverse-electron-demand Diels-Alder reactions. In this scenario, the nitroalkene (as the 4π component) reacts with an electron-rich alkene (the 2π component). The nitro group acts as one of the atoms in the diene system. These reactions often require thermal or Lewis acid catalysis and lead to the formation of nitrogen-containing heterocyclic compounds.

Table 2: Diels-Alder Reactivity of Activated Alkenes

| Diene | Dienophile | Key Feature |

|---|---|---|

| 1,3-Butadiene | This compound | Normal electron-demand; electron-withdrawing groups on dienophile accelerate the reaction. |

| 2,3-Dimethyl-1,3-butadiene | This compound | Electron-donating groups on the diene increase the reaction rate. |

| Conjugated Nitroalkene | Electron-rich alkene (e.g., enol ether) | Inverse electron-demand hetero-Diels-Alder; forms a heterocyclic product. |

This table illustrates the dual role that a nitro-activated alkene system can play in Diels-Alder cycloadditions.

Characterization of [3+2] Cycloadditions with Diverse 1,3-Dipoles (e.g., Nitrile N-oxides, Nitrones, Azides)

[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful reactions for the synthesis of five-membered heterocyclic rings. This compound, as an electron-deficient dipolarophile, reacts readily with a variety of 1,3-dipoles.

Nitrile N-oxides: These dipoles react with this compound to form isoxazoline (B3343090) rings. nih.gov The regioselectivity of this reaction is a subject of detailed study, with electronic and steric factors dictating the orientation of the dipole addition. mdpi.com In many cases, the reaction of nitrile oxides with nitroalkenes leads to 4-nitro- or 5-nitro-2-isoxazolines. nih.gov

Nitrones: The reaction of nitrones with alkenes is a well-established method for the synthesis of isoxazolidines. wikipedia.org With this compound, this reaction would provide a highly functionalized isoxazolidine ring system. The regioselectivity is controlled by the frontier molecular orbital interactions between the nitrone and the alkene. wikipedia.org

Azides: Azides undergo [3+2] cycloaddition with alkenes to form triazoline rings, which can be unstable and may rearrange or lose nitrogen to form aziridines. The reaction with electron-deficient alkenes like this compound is generally favorable.

Table 3: [3+2] Cycloaddition Reactions with this compound

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Nitrile N-oxide | This compound | Isoxazoline |

| Nitrone | This compound | Isoxazolidine |

| Azide | This compound | Triazoline |

This table summarizes the expected heterocyclic products from the reaction of this compound with common 1,3-dipoles.

Delineation of Mechanistic Pathways: Concerted vs. Stepwise with Zwitterionic Intermediates

The mechanism of cycloaddition reactions, including both [4+2] and [3+2] cycloadditions, can be either concerted or stepwise.

Concerted Mechanism: In a concerted mechanism, all bond-forming and bond-breaking events occur in a single transition state. rsc.org This is the generally accepted mechanism for most Diels-Alder reactions and many 1,3-dipolar cycloadditions, as described by the Woodward-Hoffmann rules. wikipedia.org The reaction proceeds through a pericyclic transition state where the orbitals of the diene (or dipole) and the dienophile (or dipolarophile) overlap. researchgate.net

Stepwise Mechanism: A stepwise mechanism involves the formation of an intermediate, which can be either a diradical or a zwitterion. mdpi.com For polar cycloadditions, where there is a significant electronic mismatch between the reactants (such as in the case of the highly electron-deficient this compound and an electron-rich partner), a stepwise pathway involving a zwitterionic intermediate becomes more plausible. mdpi.com The reaction would proceed by an initial nucleophilic attack to form the zwitterion, followed by a rapid ring-closure.

Computational studies have been instrumental in elucidating the mechanisms of these reactions. For many 1,3-dipolar cycloadditions, while a concerted pathway is often favored, the transition state can be highly asynchronous, meaning that the two new sigma bonds are not formed to the same extent in the transition state. nih.gov In some cases, the reaction can be on the borderline between a concerted and a stepwise mechanism. researchgate.net Theoretical calculations on the reaction of nitrones with alkenes, for example, have shown that while the concerted path is generally lower in energy, the stepwise process can be a viable alternative, particularly with highly reactive or electronically biased substrates. nih.govresearchgate.net Attempts to locate zwitterionic intermediates in some [3+2] cycloadditions through calculations have not always been successful, suggesting a one-step, albeit polar, mechanism. nih.govmdpi.com

Redox Transformations of the Nitro and Alkene Functionalities

The presence of both a nitro group and a carbon-carbon double bond offers multiple sites for redox transformations. The selective manipulation of one group over the other is a key challenge and a powerful tool in synthetic organic chemistry.

The reduction of the nitro group in conjugated nitroalkenes to an amino group is a synthetically valuable transformation, providing access to β-amino acids and their derivatives. Various reducing agents have been employed for this purpose, with the choice of reagent being crucial for achieving selectivity over the reduction of the alkene and ester functionalities.

Commonly used methods for the reduction of nitroalkenes that could be applicable to this compound include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a powerful method for the reduction of nitro groups. The reaction conditions, including hydrogen pressure, temperature, and solvent, can be tuned to favor the reduction of the nitro group while preserving the double bond and the ester. However, over-reduction to the corresponding saturated amine can be a competing reaction.

Chemical Reduction: A variety of chemical reducing agents can effect the transformation of a nitro group to an amine. These include:

Metal-based reductants: Reagents like iron in acidic media (e.g., Fe/HCl or Fe/NH₄Cl), tin(II) chloride (SnCl₂), and zinc (Zn) are classic reagents for nitro group reduction. These methods are often chemoselective for the nitro group in the presence of other reducible functionalities.

Hydride reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitro group, the ester, and the double bond, milder and more selective hydride reagents or modified hydride systems could potentially be employed. For instance, the combination of sodium borohydride with transition metal salts (e.g., NaBH₄/NiCl₂ or NaBH₄/CoCl₂) has been shown to selectively reduce nitroalkenes.

The table below summarizes potential conditions for the selective reduction of the nitro group in a compound like this compound, based on general knowledge of nitroalkene reduction.

| Reagent/Catalyst | Solvent(s) | Temperature (°C) | Potential Outcome |

| H₂, Pd/C | Methanol, Ethanol | Room Temperature | Methyl 3-amino-but-3-enoate or Methyl 3-aminobutanoate |

| Fe, NH₄Cl | Ethanol/Water | Reflux | Methyl 3-amino-but-3-enoate |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room Temperature to Reflux | Methyl 3-amino-but-3-enoate |

| NaBH₄, NiCl₂·6H₂O | Methanol | 0 to Room Temperature | Methyl 3-aminobutanoate |

This table presents plausible reaction conditions based on the reactivity of similar compounds. Specific optimization for this compound would be required.

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage. This reaction can be a useful synthetic tool to generate smaller, functionalized molecules.

Ozonolysis: Ozonolysis is a classic method for cleaving carbon-carbon double bonds. Treatment of this compound with ozone (O₃) followed by a workup procedure would lead to the formation of carbonyl compounds. A reductive workup (e.g., with dimethyl sulfide or zinc) would yield methyl 2-nitro-3-oxopropanoate and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed aldehydes to carboxylic acids.

Other Oxidative Cleavage Methods: Strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic, or basic conditions can also cleave the double bond, typically leading to the formation of carboxylic acids.

The synthetic utility of these oxidative transformations lies in the ability to generate highly functionalized small molecules that can be used as building blocks in further synthetic endeavors.

Other Prominent Electrophilic and Radical-Mediated Reactions

Beyond redox transformations, the electrophilic nature of the double bond and the potential for radical intermediates to be formed open up a wide range of other important reactions.

Electrophilic Additions (Michael Addition): The powerful electron-withdrawing effect of the nitro group makes the β-carbon of this compound highly electrophilic and susceptible to conjugate addition (Michael addition) of a wide variety of nucleophiles. This is one of the most important reactions of nitroalkenes.

Examples of nucleophiles that can participate in Michael additions include:

Carbon nucleophiles: Enolates, enamines, organocuprates, and Grignard reagents (under specific conditions to favor 1,4-addition).

Heteroatom nucleophiles: Amines, thiols, and alcohols.

These reactions are synthetically very powerful as they allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized products.

Radical-Mediated Reactions: While less common than ionic reactions for this class of compounds, radical-mediated reactions of nitroalkenes have gained increasing attention. The addition of radicals to the double bond can occur, and the subsequent fate of the resulting radical intermediate can lead to various products. For instance, radical addition to the β-position of a nitroalkene can be followed by the elimination of the nitro group (denitration), leading to the formation of a new double bond. This type of reaction has been observed for β-nitrostyrenes and could potentially be applied to aliphatic systems like this compound. The generation of the initial radical can be achieved through various methods, including the use of radical initiators or photoredox catalysis.

Synthetic Utility and Research Applications of Methyl 3 Nitro but 3 Enoate As a Versatile Building Block

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The synthetic power of methyl 3-nitro-but-3-enoate lies in the electron-withdrawing nature of both the nitro and the methoxycarbonyl groups. These groups render the carbon-carbon double bond highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity makes it an exceptional Michael acceptor, a feature that is central to its utility in carbon-carbon and carbon-heteroatom bond formation. kvmwai.edu.insci-hub.se

The nitro group, in particular, is often referred to as a "synthetic chameleon." It can be transformed into a plethora of other functional groups, including amines, ketones, or oximes, or it can be removed entirely via reductive or eliminative processes. This versatility allows chemists to introduce nitrogen into a molecule and then modify it or use the nitro group's activating effect before excising it from the final structure. sci-hub.se

A significant application of this strategy is in the synthesis of complex natural products and their analogues. For instance, nitroalkenes structurally similar to this compound are employed in the synthesis of (-)-α-Kainic acid, a potent neuroexcitatory amino acid. In this type of synthesis, the nitro group serves as a removable electron-withdrawing group that facilitates a key tandem Michael reaction, establishing the core pyrrolidine (B122466) structure with the desired stereochemistry. princeton.edu The initial conjugate addition of a nucleophile to the nitroalkene sets the stage for subsequent bond formations, demonstrating the compound's role in building intricate molecular frameworks. princeton.edu

Table 1: Key Reactions Involving this compound as a Michael Acceptor

| Nucleophile | Reaction Type | Intermediate Formed | Potential Final Product Class |

| Enolates/Enamines | Michael Addition | γ-Nitro-δ-ketoester | Polyfunctional acyclic compounds, Carbocycles |

| Organocuprates | Michael Addition | Substituted γ-nitroester | Functionalized alkanoates |

| Amines/Amides | aza-Michael Addition | β-Amino-γ-nitroester | β-Amino acids, Pyrrolidines |

| Thiols | thia-Michael Addition | β-Thio-γ-nitroester | Sulfur-containing amino acid precursors |

Precursor for the Construction of Nitrogen-Containing Heterocyclic Systems (e.g., Pyrrolidines, Isoxazolines)

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and natural products. nih.govopenmedicinalchemistryjournal.com this compound provides an efficient entry point to several important classes of these compounds, most notably pyrrolidines and isoxazolines.

Pyrrolidines

The synthesis of substituted pyrrolidines often leverages the Michael acceptor capability of this compound. A common strategy involves the conjugate addition of a nitrogen-based nucleophile or a carbon nucleophile containing a masked amine. The resulting nitroalkane intermediate can then undergo reductive cyclization. sci-hub.se For example, the nitro group can be reduced to a primary amine using reagents like catalytic hydrogenation (H₂/Pd-C) or metal-based reducing agents. This newly formed amine can then undergo an intramolecular cyclization by attacking the ester carbonyl, forming a lactam, which can be further reduced to the corresponding pyrrolidine. organic-chemistry.orgmdpi.com This pathway allows for the stereocontrolled synthesis of highly substituted pyrrolidine rings. rsc.org

Table 2: General Pathway to Pyrrolidines

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Michael Addition | Nucleophile (e.g., malonate ester) + Base | Adduct with pendant nitro and ester groups |

| 2 | Nitro Group Reduction | H₂, Pd/C or Zn/HCl | Intermediate with primary amine |

| 3 | Intramolecular Cyclization | Spontaneous or heat | Pyrrolidinone (lactam) |

| 4 | Lactam Reduction | LiAlH₄ or BH₃ | Substituted Pyrrolidine |

Isoxazolines

Isoxazolines, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, are readily synthesized from this compound via 1,3-dipolar cycloaddition reactions. researchgate.net In this process, a nitrile oxide, typically generated in situ from an aldoxime, acts as the 1,3-dipole. core.ac.uk The nitrile oxide reacts with the electron-deficient alkene of this compound to form the isoxazoline (B3343090) ring. nih.govmdpi.com

The reaction is generally regioselective, with the oxygen atom of the nitrile oxide adding to the carbon bearing the ester group and the carbon atom of the nitrile oxide adding to the nitro-substituted carbon. This selectivity is governed by the electronic and steric properties of the reactants. The resulting products are highly functionalized 4-nitroisoxazolines, which are valuable intermediates for further synthetic manipulations. mdpi.com

Table 3: Synthesis of Substituted Isoxazolines via 1,3-Dipolar Cycloaddition

| Nitrile Oxide Precursor (Ar-CH=NOH) | Reaction Conditions | Resulting Isoxazoline Structure |

| Benzaldehyde Oxime | NaOCl or Chloramine-T | 3-Phenyl-4-nitro-5-methoxycarbonyl-isoxazoline |

| 4-Chlorobenzaldehyde Oxime | NaOCl or Chloramine-T | 3-(4-Chlorophenyl)-4-nitro-5-methoxycarbonyl-isoxazoline |

| 2-Naphthaldehyde Oxime | NaOCl or Chloramine-T | 3-(Naphthalen-2-yl)-4-nitro-5-methoxycarbonyl-isoxazoline |

Integration into Cascade and Tandem Reaction Sequences for Enhanced Synthetic Efficiency

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. wikipedia.org These processes are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. princeton.edu this compound is an ideal substrate for designing such sequences due to its array of reactive functional groups.

A classic example of a cascade initiated by this building block is the tandem Michael addition-cyclization sequence for pyrrolidine synthesis, as discussed previously. The initial intermolecular Michael addition creates an intermediate that is perfectly poised for a subsequent intramolecular reaction. sci-hub.se

More elaborate cascade sequences can also be designed. For instance, the Michael addition of a dicarbonyl compound or its equivalent to this compound can be followed by an intramolecular Henry reaction (nitro-aldol). This sequence generates a highly functionalized cyclic system in a single operational step.

Table 4: Illustrative Cascade Reaction Sequence

| Step | Reaction Type | Description |

| Initiation | Michael Addition | A nucleophile (e.g., an enolate from a ketone) adds to the double bond of this compound. |

| Propagation | Intramolecular Aldol / Henry Reaction | The newly formed enolate (or an enolate formed from the initial nucleophile) attacks an internal electrophile, such as the nitro group (as in a Henry reaction) or another carbonyl. |

| Termination | Dehydration / Rearrangement | The cyclic intermediate may eliminate water or undergo further rearrangement to yield a stable, complex heterocyclic or carbocyclic product. |

This approach significantly enhances synthetic efficiency by reducing the number of separate purification steps and minimizing solvent waste and labor. The strategic placement of the nitro and ester groups on the butenoate backbone allows chemists to orchestrate these elegant and powerful transformations for the rapid assembly of complex molecular targets. princeton.eduacs.org

Advanced Analytical and Computational Investigations for Mechanistic and Structural Insights into Methyl 3 Nitro but 3 Enoate

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the molecular structure of methyl 3-nitro-but-3-enoate and for monitoring its chemical transformations in real-time.

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The vinylic protons, being part of a double bond with a strong electron-withdrawing nitro group, would appear significantly downfield. compoundchem.comlibretexts.orgchemistrysteps.com The methylene (B1212753) protons adjacent to the ester carbonyl group would also be deshielded. The methyl protons of the ester group would likely appear as a singlet in the typical range for such functionalities.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. libretexts.orgwisc.edulibretexts.orgoregonstate.edu The carbonyl carbon of the ester group would be the most downfield signal, typically in the 170-185 ppm range. libretexts.org The sp² hybridized carbons of the double bond would also have characteristic shifts, with the carbon atom bonded to the nitro group being significantly deshielded. The methylene and methyl carbons would appear at higher fields.

Predicted NMR Data for this compound

| ¹H NMR Predictions | ¹³C NMR Predictions | ||

|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Vinylic Protons (C=CH₂) | 6.0 - 7.5 | Carbonyl (C=O) | 170 - 185 |

| Methylene Protons (-CH₂-) | ~3.0 - 3.5 | Nitro-substituted Vinylic Carbon (-C(NO₂)=) | 140 - 160 |

| Methyl Protons (-OCH₃) | ~3.7 | Terminal Vinylic Carbon (=CH₂) | 120 - 140 |

| Methylene Carbon (-CH₂-) | 30 - 40 | ||

| Methyl Carbon (-OCH₃) | 50 - 60 |

Note: These are estimated values based on typical chemical shift ranges for the respective functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. ksu.edu.samt.comtriprinceton.orgnih.govedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. ksu.edu.satriprinceton.org For this compound, strong absorption bands would be expected for the asymmetric and symmetric stretching of the nitro group (NO₂), the stretching of the carbonyl group (C=O) of the ester, and the stretching of the carbon-carbon double bond (C=C).

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, polarizable bonds. ksu.edu.satriprinceton.orgedinst.com Therefore, the C=C double bond stretch would be expected to give a strong signal. The symmetric stretch of the nitro group is also typically Raman active. This complementarity is crucial for unambiguous functional group identification.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 | IR & Raman |

| Ester (C=O) | Stretch | 1735 - 1750 | IR |

| Alkene (C=C) | Stretch | 1620 - 1680 | Raman |

| Ester (C-O) | Stretch | 1000 - 1300 | IR |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.orgwikipedia.org

For this compound (C₅H₇NO₄), the molecular ion peak [M]⁺ would confirm its molecular formula. The fragmentation of nitroalkenes is known to be complex. nih.govnih.gov Common fragmentation pathways would likely include:

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺.

Loss of the methoxy (B1213986) group: A peak corresponding to [M - OCH₃]⁺.

Cleavage adjacent to the carbonyl group: Leading to fragments from the loss of the alkoxy group. libretexts.org

Complex rearrangements: The presence of the double bond and the nitro group can lead to cyclization and further fragmentation into nitrile and aldehyde products. nih.govnih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | [C₅H₇NO₄]⁺ | 145 |

| [M - OCH₃]⁺ | [C₄H₄NO₃]⁺ | 114 |

| [M - NO₂]⁺ | [C₅H₇O₂]⁺ | 99 |

| [M - COOCH₃]⁺ | [C₃H₄NO₂]⁺ | 86 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules, complementing experimental data.

DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com The energy gap between these frontier orbitals is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group and the conjugated ester system is expected to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap. This suggests that the molecule is chemically reactive and a good electron acceptor (electrophile). nih.gov DFT calculations on similar nitroalkenes have shown that the LUMO is typically localized over the C=C-NO₂ moiety, indicating this is the primary site for nucleophilic attack.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Characteristic | Implication |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Small | High chemical reactivity, low kinetic stability |

| LUMO Energy | Low | Strong electrophilic character |

| Electrophilicity Index (ω) | High | Good electron acceptor |

DFT can be used to model reaction pathways and locate transition state structures. This is invaluable for understanding the mechanism and stereochemical outcomes of reactions involving this compound. For instance, in a Michael addition reaction, DFT could be used to model the approach of a nucleophile to the electrophilic double bond.

Computational studies on cycloaddition reactions involving conjugated nitroalkenes have successfully elucidated the molecular mechanisms and regioselectivity of these processes. nih.gov By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For this compound, transition state analysis could predict its behavior in various synthetic transformations, such as Diels-Alder or 1,3-dipolar cycloadditions, providing insights that are crucial for designing new synthetic routes. nih.gov

Computational Studies on Conformational Landscapes and Stereochemical Preferences

Computational chemistry offers a powerful lens for examining the three-dimensional structures and relative stabilities of flexible molecules like this compound. While direct computational studies specifically targeting this compound are not extensively available in the current literature, valuable insights into its conformational landscapes and stereochemical preferences can be inferred from theoretical investigations of its constituent functional groups: α,β-unsaturated esters and conjugated nitroalkenes.

Conformational Analysis of the α,β-Unsaturated Ester Moiety

The rotational barrier around the Cα-Cβ single bond in α,β-unsaturated esters, such as methyl acrylate (B77674), dictates the preference for either a s-cis or s-trans conformation. These conformers are characterized by the dihedral angle between the carbonyl group and the vinylic double bond. Ab initio calculations performed on molecules like methyl acrylate reveal that these two conformations are very close in energy, with a slight preference for the s-cis arrangement. acs.org However, the energy barrier for interconversion is typically low, suggesting that both conformers can coexist at room temperature.

For this compound, the presence of the nitro group and a methyl group on the double bond would introduce additional steric and electronic effects that could influence this equilibrium. The bulky nitro group might destabilize one conformer over the other to a greater extent than in simpler acrylates.

| Compound | Computational Method | Conformer | Relative Energy (kcal/mol) |

|---|---|---|---|

| Methyl Acrylate | Ab initio | s-cis | 0.0 |

| Methyl Acrylate | Ab initio | s-trans | ~0.5 - 1.0 |

Rotational Barrier of the Methoxy Group

Another key conformational feature is the rotation of the methoxy group (-OCH₃) relative to the carbonyl group. Computational and spectroscopic studies on a range of methyl esters have established that the barrier to internal rotation of this methoxy methyl group is relatively consistent. mdpi.com For various methyl alkynoates, this barrier is consistently found to be around 420 cm⁻¹ (approximately 1.2 kcal/mol). mdpi.com This indicates a relatively free rotation at ambient temperatures, though a preferred conformation where the methyl group is staggered with respect to the carbonyl bond is expected.

| Compound | Torsional Barrier (cm⁻¹) |

|---|---|

| Methyl Acetate | 424.6 |

| Methyl Propionate | 422.8 |

| Methyl Butyrate | 420.2 |

| Methyl Valerate | 418.1 |

| Methyl Hexanoate | 415-417 |

Stereochemical Preferences and the Influence of the Nitro Group

The stereochemistry of this compound is defined by the arrangement of substituents around the C=C double bond. The presence of four different substituents (nitro, methyl, hydrogen, and the methoxycarbonyl group) gives rise to the possibility of E/Z isomerism. Computational studies on conjugated nitroalkenes have been performed, although they often focus on reactivity rather than the intrinsic stability of the isomers. nih.govresearchgate.net

The electronic nature of the nitro group, being strongly electron-withdrawing, significantly influences the electronic distribution across the conjugated system. This, in turn, affects the bond lengths, bond angles, and torsional potentials of the molecule. Density Functional Theory (DFT) calculations would be a suitable method to determine the relative energies of the E and Z isomers of this compound, taking into account both steric hindrance between the substituents and the electronic effects of conjugation. It is plausible that steric repulsion between the larger nitro and methoxycarbonyl groups would be a dominant factor in determining the more stable isomer.

Catalytic Transformations Involving Methyl 3 Nitro but 3 Enoate

Development and Application of Organocatalytic Strategies for Asymmetric Transformations (e.g., Conjugate Additions)

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective functionalization of Michael acceptors like methyl 3-nitro-but-3-enoate. A primary focus has been on the conjugate addition of various nucleophiles, facilitated by a range of chiral small-molecule catalysts. These strategies offer a metal-free and often milder alternative to traditional methods, leading to the synthesis of valuable chiral molecules with high stereocontrol.

The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has been a significant breakthrough. For instance, cinchona alkaloid-derived thiourea (B124793) catalysts have been effectively employed in the asymmetric Michael addition of diethyl malonate to nitroalkenes. These catalysts utilize a Brønsted basic tertiary amine to deprotonate the malonate and a thiourea moiety to activate the nitroalkene through hydrogen bonding. This dual activation model brings the reactants into a well-defined chiral environment, enabling high enantioselectivity.

Similarly, primary amine-thioureas derived from chiral diamines have proven to be highly efficient for the conjugate addition of aldehydes and ketones. In these reactions, the primary amine reversibly forms a chiral enamine with the carbonyl compound, which then acts as the nucleophile. The thiourea group, again, activates the nitroalkene via hydrogen bonding, directing the stereochemical outcome of the addition.

The scope of nucleophiles in these organocatalytic conjugate additions to nitroalkenes is broad, encompassing soft carbon nucleophiles like malonates, β-ketoesters, aldehydes, and ketones. The general success of these reactions highlights the versatility of organocatalysis in constructing stereochemically rich molecules from precursors like this compound.

Table 1: Representative Organocatalytic Asymmetric Conjugate Additions to Nitroalkenes

| Nucleophile | Catalyst Type | Product Type | Typical Enantioselectivity (ee) |

| Diethyl Malonate | Cinchona Alkaloid Thiourea | γ-Nitro-α,α-dicarboxylate | High to Excellent |

| Isobutyraldehyde | Chiral Primary Amine-Thiourea | γ-Nitroaldehyde | High |

| Acetone | Chiral Diamine | γ-Nitroketone | Moderate to High |

| 1,3-Dicarbonyls | Bifunctional Amine-Thiourea | Functionalized Nitroalkanes | High |

Exploration of Metal-Catalyzed Processes and their Regio- and Stereocontrol

While organocatalysis has seen significant advancements, metal-catalyzed transformations of this compound and related nitroalkenes offer complementary and sometimes unique reactivity. Transition metal catalysts, with their diverse electronic properties and coordination geometries, can facilitate a wide array of reactions with high levels of regio- and stereocontrol.

One of the key areas of exploration is the use of metal catalysts to control the regioselectivity of nucleophilic attack. Depending on the metal center, ligands, and reaction conditions, nucleophiles can be directed to either the β- or δ-position of the conjugated nitro-diene system that can be formed from precursors related to this compound. For example, certain copper catalysts are known to favor 1,4-conjugate addition, while other metal systems might promote 1,6-addition or other reaction pathways.

Furthermore, chiral metal complexes are instrumental in achieving high enantioselectivity in these transformations. Ligand design plays a crucial role in creating a chiral pocket around the metal center, which dictates the facial selectivity of the nucleophilic attack on the coordinated nitroalkene. A variety of chiral ligands, such as those based on BINAP, BOX, and Salen scaffolds, have been successfully applied in the asymmetric metal-catalyzed conjugate additions to nitroalkenes.

The development of regiodivergent and stereodivergent catalytic systems is a particularly exciting frontier. By subtly tuning the catalyst or reaction parameters, it is becoming increasingly possible to selectively generate any desired regio- or stereoisomer from a single starting material like this compound.

Table 2: Overview of Metal-Catalyzed Transformations of Nitroalkenes

| Metal Catalyst | Ligand Type | Transformation | Key Aspect Controlled |

| Copper(I) | Chiral Phosphoramidite | Conjugate Addition of Grignards | Enantioselectivity |

| Palladium(0) | Chiral Phosphine | Allylic Alkylation | Regio- and Enantioselectivity |

| Rhodium(I) | Chiral Diene | 1,4-Conjugate Addition | Enantioselectivity |

| Zinc(II) | Chiral Amino Alcohol | Michael Addition | Diastereo- and Enantioselectivity |

Research into Cooperative Catalysis in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. The integration of cooperative catalysis, where two or more catalysts work in concert to promote different steps of a reaction cascade, has further expanded the power and scope of MCRs involving substrates like this compound.

In the context of this compound, a cooperative catalytic system might involve an organocatalyst to generate a reactive intermediate and a metal catalyst to facilitate a subsequent transformation. For instance, a chiral primary amine could catalyze the formation of a chiral enamine from an aldehyde, which then participates in a Michael addition to this compound. A subsequent metal-catalyzed cyclization or cross-coupling reaction could then intercept the resulting adduct to build molecular complexity rapidly.

Another strategy involves the combination of a Lewis acid and a Brønsted base catalyst. The Lewis acid can activate the electrophile (this compound) by coordinating to the nitro group or the ester carbonyl, while the Brønsted base activates the nucleophile. This synergistic activation can lead to enhanced reactivity and stereoselectivity that is not achievable with either catalyst alone.

The design of MCRs involving this compound under cooperative catalysis is a burgeoning area of research. The ability to orchestrate complex reaction sequences in a single pot by the judicious choice of multiple catalysts opens up new avenues for the efficient synthesis of intricate molecular architectures with high control over their stereochemistry.

Table 3: Examples of Cooperative Catalysis Concepts in Multi-component Reactions

| Catalyst 1 | Catalyst 2 | Reactant Types | Product Type |

| Chiral Primary Amine | Lewis Acid (e.g., Sc(OTf)₃) | Aldehyde, Nitroalkene, Dienophile | Complex Cycloadduct |

| Brønsted Acid | Transition Metal (e.g., Pd) | Nucleophile, Nitroalkene, Allene | Functionalized Allylic Product |

| Organocatalyst | Photoredox Catalyst | Amine, Nitroalkene, Radical Precursor | α-Functionalized Amine |

Structure Reactivity Relationships of Methyl 3 Nitro but 3 Enoate Derivatives and Analogs

Influence of Systematic Substituent Modifications on Electronic Properties and Reactivity Profiles

The reactivity of α,β-unsaturated systems like methyl 3-nitro-but-3-enoate is profoundly influenced by the electronic nature of its substituents. The presence of both a nitro group (—NO₂) and a methyl ester (—COOCH₃) creates a highly polarized π-system, making the β-carbon susceptible to nucleophilic attack (Michael addition). Systematic modifications to the molecule's backbone would significantly alter its electronic properties and, consequently, its reactivity profile.

Theoretical and experimental studies on analogous compounds, such as β-nitrostyrenes, provide a framework for understanding these effects. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electrophilicity of the alkene. mdpi.commdpi.com For instance, in a study of para-substituted β-nitrostyrenes, it was observed that EWGs on the phenyl ring increase the global electrophilicity index of the molecule, making it a stronger electrophile. mdpi.com Conversely, EDGs enhance the nucleophilicity. mdpi.com

Computational studies using Density Functional Theory (DFT) on various conjugated nitroalkenes have quantified these electronic effects. The global electrophilicity index (ω) is a key descriptor of reactivity. For example, replacing a hydrogen atom at the β-position with a bromine atom in β-nitrostyrene analogues increases the electrophilicity by approximately 0.2 eV. researchgate.net This suggests that substituents directly on the double bond have a pronounced effect.

In the context of this compound, modifications could be made at the α or β positions relative to the ester. A substituent at the α-position would provide steric hindrance and could electronically influence the stability of any intermediate carbanion. A substituent at the β-position would directly impact the electrophilicity of the Michael acceptor. The table below, based on data from related nitroalkenes, illustrates how substituents can influence reactivity, often measured by reaction rates or electrochemical reduction potentials. mdpi.com

Table 1: Predicted Influence of Substituents on the Reactivity of Nitroalkene Analogs

| Substituent Type | Position of Substitution | Predicted Effect on Electrophilicity | Consequence for Reactivity | Example Analog Studied |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -CF₃) | On an attached aryl ring | Increase | Enhanced rate of nucleophilic attack | p-Chloro-β-nitrostyrene |

| Electron-Donating (e.g., -OCH₃) | On an attached aryl ring | Decrease | Reduced rate of nucleophilic attack | p-Methoxy-β-nitrostyrene |

| Alkyl Group (e.g., -CH₃) | β-position | Decrease (due to induction and sterics) | Reduced reactivity, potential shift in stereoselectivity | β-Methyl-β-nitrostyrene |

| Halogen (e.g., -Br) | β-position | Increase | Enhanced electrophilicity | β-Bromo-β-nitrostyrene researchgate.net |

These modifications not only affect the rate of reaction but can also influence the reaction mechanism itself. For instance, in cycloaddition reactions, the polarity of the reaction can be shifted by substituents, determining whether the process is concerted or stepwise. mdpi.com

Stereochemical Aspects of Enantiomeric and Diastereomeric Forms and their Implications in Synthesis

The stereochemistry of this compound and its derivatives is critical, as the double bond can exist as either (E) or (Z) isomers. Furthermore, reactions involving this compound can generate new stereocenters, leading to enantiomeric or diastereomeric products. The control of this stereochemistry is a central theme in modern organic synthesis.

Synthesis of (E)/(Z) Isomers: The stereoselective synthesis of nitroalkenes is an area of active research. One-pot methods have been developed that allow for the selective formation of either the (E) or (Z) isomer of a nitroalkene by simply changing the reaction solvent and temperature. acs.orgorganic-chemistry.org For example, the condensation of aliphatic aldehydes with nitroalkanes using piperidine (B6355638) as a catalyst can yield the (Z)-isomer in dichloromethane (B109758) at room temperature, while performing the reaction in refluxing toluene (B28343) favors the (E)-isomer. organic-chemistry.org The presence of molecular sieves was found to be crucial for achieving high stereoselectivity. organic-chemistry.org

Stereoselective Reactions: Once formed, the stereochemistry of the nitroalkene can direct the outcome of subsequent reactions. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in reactions involving nitroalkenes.

Michael Additions: The conjugate addition of nucleophiles to chiral nitroalkenes or the use of chiral catalysts for additions to prochiral nitroalkenes can produce products with high diastereoselectivity and enantioselectivity. For example, the addition of aldehydes to nitroethylene, catalyzed by a chiral pyrrolidine (B122466) and an acidic co-catalyst, can generate γ-nitro aldehydes with excellent enantioselectivity (>95% ee). nih.gov Similarly, thiourea-based organocatalysts can promote the tandem reduction of a nitroalkene and subsequent nitro-Mannich reaction to form anti-β-nitroamines with high diastereo- and enantioselectivity. rsc.org

Cycloadditions: Nitroalkenes can participate as heterodienes in [4+2] cycloadditions, and the use of chiral auxiliaries on the nitroalkene can lead to diastereoselective formation of cyclic nitronates. beilstein-journals.orgd-nb.info For instance, γ-aminated nitroalkenes derived from L-amino acids have been used as chiral heterodienes in multicomponent cycloadditions to furnish aminated nitroso acetals with good diastereoselectivity. beilstein-journals.orgd-nb.info

Cyclopropanations: The reaction of nitroolefins with reagents like dimethyl chloromalonate, catalyzed by tertiary amines, can lead to the stereoselective synthesis of highly functionalized nitrocyclopropanes. nih.gov

The outcomes of these stereoselective reactions are often dependent on the specific catalyst and reaction conditions employed, as summarized for analogous systems in the table below.

Table 2: Examples of Stereoselective Reactions Involving Nitroalkene Analogs

| Reaction Type | Nitroalkene Substrate | Catalyst/Reagent | Key Stereochemical Outcome | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Michael Addition | Nitroethylene and Pentanal | Chiral Pyrrolidine / 3-Nitrobenzoic acid | Enantioselective formation of γ-nitro aldehyde | 96% yield, >95% ee | nih.gov |

| Tandem Reduction/nitro-Mannich | Nitroalkene and PMP-imine | Thiourea (B124793) organocatalyst | anti-β-nitroamines | Good yields, up to >95:5 dr, up to 99% ee | rsc.org |

| [4+2] Cycloaddition | (S,E)-γ-aminated nitroalkene | Ethyl vinyl ether / LiClO₄ | Diastereoselective formation of nitroso acetals | 34–72% yields, good dr | beilstein-journals.orgd-nb.info |

| Cyclopropanation | Various nitroolefins | Dimethyl chloromalonate / DBU | Diastereoselective formation of nitrocyclopropanes | Outstanding diastereoselectivity | nih.gov |

Comparative Studies with Other Classes of Nitroalkenes and α,β-Unsaturated Esters

The synthetic utility of this compound can be understood by comparing its reactivity to that of other nitroalkenes and α,β-unsaturated esters. This comparison highlights the unique role of the combined nitro and ester functionalities.

Comparison with Other Nitroalkenes: Nitroalkenes are generally potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. Compared to a simple nitroalkene like nitroethylene, this compound possesses an additional electron-withdrawing ester group. This is expected to further enhance the electrophilicity of the β-carbon. However, the ester group also adds steric bulk, which might temper reactivity with sterically demanding nucleophiles.

In Diels-Alder reactions, nitroalkenes can act as either dienophiles or, in the presence of Lewis acids, as heterodienes. beilstein-journals.org The presence of the ester group in this compound would likely favor its role as a dienophile in standard thermal reactions, similar to other electron-deficient alkenes. Studies on intramolecular Diels-Alder reactions show that nitroalkenes are effective dienophiles, leading to the stereoselective formation of cyclic systems. nih.gov

Comparison with α,β-Unsaturated Esters: Simple α,β-unsaturated esters, like methyl acrylate (B77674) or methyl crotonate, are considered to be at the lower end of the reactivity scale for Michael acceptors. rsc.org The replacement of a group like a β-methyl (as in methyl crotonate) with a nitro group dramatically increases the electrophilicity. This makes nitro-activated esters far more reactive in conjugate additions.

This enhanced reactivity allows them to participate in reactions where simple unsaturated esters would be sluggish or unreactive. For example, intramolecular oxa-Michael reactions to form cyclic ethers are challenging with α,β-unsaturated esters due to the lower nucleophilicity of alcohols. acs.orgnih.gov In contrast, the high electrophilicity of nitroalkenes facilitates such cyclizations, even with less reactive nucleophiles. acs.org

The following table provides a qualitative comparison of these classes of compounds.

Table 3: Comparative Reactivity of Michael Acceptors

| Compound Class | Key Activating Group(s) | General Electrophilicity | Reactivity in Michael Additions | Reactivity in Diels-Alder Reactions (as dienophile) |

|---|---|---|---|---|

| α,β-Unsaturated Ester (e.g., Methyl Acrylate) | -COOR | Low to Moderate rsc.org | Moderate; often requires strong nucleophiles or harsh conditions. | Moderate |

| Simple Nitroalkene (e.g., Nitroethylene) | -NO₂ | High | High; reacts with a wide range of soft nucleophiles. nih.gov | High mdpi.com |

| This compound Analog | -NO₂, -COOR | Very High | Very high; activated by two EWGs. | Very High |

Future Research Directions and Emerging Avenues in Methyl 3 Nitro but 3 Enoate Chemistry

Discovery and Development of Novel, More Efficient Synthetic Routes

The accessibility of Methyl 3-nitro-but-3-enoate is fundamental to its broader application. While classical methods for the synthesis of nitroalkenes, such as the Henry-Nef reaction sequence, provide a foundation, future research will focus on developing more efficient, sustainable, and stereoselective routes.

One promising avenue is the refinement of the Henry reaction, which involves the condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgsynarchive.com The initial product is a β-nitro alcohol, which can be subsequently dehydrated to yield the corresponding nitroalkene. tcichemicals.comyoutube.com For the synthesis of this compound, this would involve the reaction of a suitable three-carbon carbonyl compound with nitromethane. Future efforts will likely concentrate on the development of catalytic, asymmetric Henry reactions to control the stereochemistry of the initial alcohol, which could be relevant for subsequent transformations.

| Synthetic Approach | Starting Materials | Key Intermediates | Potential Advantages |

| Catalytic Asymmetric Henry Reaction | 3-Oxobutanoate derivative, Nitromethane | Chiral β-nitro alcohol | High stereocontrol |

| Heterogeneous Catalysis | Nitroalkane, Alkyl glyoxalate | β-nitroacrylate | Improved sustainability, easier purification |

| One-Pot Synthesis | Carbonyl compound, Nitromethane | In situ generated intermediates | Reduced reaction time and waste |

Exploration of Unprecedented Reactivity Modes and Expanding Synthetic Applications

This compound is a highly versatile building block due to the presence of multiple reactive sites. The electron-withdrawing nitro group renders the double bond electrophilic, making it an excellent Michael acceptor for a wide range of nucleophiles. wikipedia.org This reactivity has been extensively utilized in the synthesis of various functionalized molecules. organic-chemistry.org

Future research will aim to uncover novel reactivity patterns. For instance, the exploration of [3+2] cycloaddition reactions involving this compound as the dipolarophile could provide access to complex heterocyclic scaffolds. wikipedia.orguchicago.edulibretexts.org Similarly, its participation in Diels-Alder reactions as a dienophile could be further investigated to construct six-membered rings with high stereocontrol. libretexts.org

The conjugate addition to nitroalkenes is a cornerstone of their reactivity. organicchemistrydata.orglibretexts.org Research will likely focus on the use of novel nucleophiles and the development of enantioselective conjugate addition reactions. scispace.com This would enable the synthesis of chiral γ-nitro esters, which are valuable precursors to a variety of biologically active molecules, including γ-amino acids.

Moreover, the unique electronic properties of the nitro group can be exploited in tandem reactions. For example, a Michael addition could be followed by an intramolecular cyclization, providing a rapid increase in molecular complexity. The development of organocatalytic methods for these transformations will be a significant area of focus, offering a green and efficient alternative to metal-based catalysts.

| Reaction Type | Reactant | Potential Products | Synthetic Utility |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Substituted cyclohexenes | Access to six-membered rings |

| [3+2] Cycloaddition | Dipole (e.g., azide, nitrone) | Five-membered heterocycles | Synthesis of diverse heterocyclic compounds |

| Enantioselective Michael Addition | Chiral nucleophile or catalyst | Chiral γ-nitro esters | Precursors to enantiopure compounds |

| Tandem Reactions | Nucleophile/Electrophile | Complex cyclic structures | Rapid construction of molecular complexity |

Integration of Advanced Computational Modeling and Machine Learning for Reaction Prediction and Design

The rational design of experiments and the prediction of reaction outcomes are becoming increasingly important in modern chemistry. The integration of computational modeling and machine learning will play a pivotal role in advancing the chemistry of this compound.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and reactivity of this compound. These studies can provide insights into the regioselectivity and stereoselectivity of its reactions, helping to rationalize experimental observations and predict the outcome of new transformations. For example, computational models can be used to understand the transition states of cycloaddition and conjugate addition reactions, thereby guiding the design of more efficient catalysts and reaction conditions.

Machine learning algorithms, trained on large datasets of chemical reactions, can be used to predict the reactivity of this compound with a wide range of reactants. These predictive models can accelerate the discovery of new reactions and optimize existing ones. For instance, a machine learning model could be developed to predict the yield and enantioselectivity of a Michael addition reaction under different catalytic systems, allowing for the rapid identification of the optimal conditions.

Adoption of Sustainable Synthesis Methodologies and Flow Chemistry Approaches

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry. Future research on this compound will undoubtedly embrace more sustainable practices. This includes the use of environmentally benign solvents, the development of catalytic reactions that minimize waste, and the use of renewable starting materials where possible.

Flow chemistry offers a powerful platform for the safe and efficient synthesis of nitro compounds, which can sometimes be hazardous to handle in large quantities in batch processes. The use of microreactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The synthesis of this compound and its subsequent transformations could be adapted to flow conditions, enabling a more sustainable and scalable production process.

Furthermore, the development of biocatalytic methods for the synthesis and modification of this compound is a highly attractive prospect. Enzymes could offer unparalleled selectivity and operate under mild, aqueous conditions, representing the ultimate in green chemistry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-nitro-but-3-enoate in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound may be limited, general safety practices for nitro esters apply. Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. For skin/eye contact, follow protocols for similar nitro compounds: rinse thoroughly with water and seek medical attention if irritation persists . Storage should prioritize airtight containers in cool, dry conditions, away from oxidizing agents.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR to confirm the nitro and ester functional groups. Compare chemical shifts with analogous nitroalkenes (e.g., 3-nitropropenoates).

- X-ray Crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths and angles, ensuring the nitro and ester groups are correctly positioned .

- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) against theoretical values (e.g., calculated using NIST Chemistry WebBook tools) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical approach involves nitration of methyl but-3-enoate using mixed acid (HNO/HSO). Key considerations:

- Regioselectivity : Control reaction temperature (0–5°C) to favor nitro addition at the α,β-unsaturated position.

- Workup : Neutralize excess acid with NaHCO, followed by extraction with dichloromethane and distillation under reduced pressure.

- Purity Assessment : Validate via GC-MS or HPLC, referencing retention indices from NIST databases .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient dienophile behavior. Compare with experimental kinetics.

- Solvent Effects : Simulate polarizable continuum models (PCM) to evaluate solvent polarity on reaction rates (e.g., toluene vs. DMF).